Cas no 2126161-86-0 (ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride)

Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride is a fluorinated amino acid ester derivative with significant utility in pharmaceutical and organic synthesis. Its key structural features include a trifluoromethyl group and a phenyl ring, enhancing its reactivity and potential as a chiral building block. The hydrochloride salt form improves stability and handling. This compound is particularly valuable in the synthesis of bioactive molecules, offering advantages such as high purity, consistent performance, and compatibility with diverse reaction conditions. Its trifluoromethyl group contributes to metabolic stability and lipophilicity, making it relevant for drug discovery applications. Suitable for controlled environments, it is typically handled under inert conditions to preserve integrity.
ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride structure
2126161-86-0 structure
Product Name:ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride
CAS No:2126161-86-0
MF:
MW:
CID:4639144
Update Time:2025-10-29

ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride

ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride Pricemore >>

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Additional information on ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride

Introduction to Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate Hydrochloride (CAS No. 2126161-86-0)

Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride, identified by its CAS number 2126161-86-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for further exploration in medicinal chemistry.

The molecular structure of ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride incorporates several key features that contribute to its potential applications. The presence of a trifluoromethyl group at the third carbon position introduces fluorine atoms, which are known to enhance metabolic stability and binding affinity in drug molecules. Additionally, the amino and carboxylate functional groups provide opportunities for various chemical modifications and interactions with biological targets.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their improved pharmacokinetic profiles. Studies have shown that fluorine atoms can influence the electronic properties of molecules, leading to enhanced lipophilicity and reduced susceptibility to enzymatic degradation. These characteristics make ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride a promising candidate for further investigation in the design of novel therapeutic agents.

The hydrochloride salt form of this compound ensures better solubility and stability, which are critical factors for pharmaceutical applications. Solubility is particularly important for drug formulation, as it affects bioavailability and therapeutic efficacy. The salt form also improves the handling and storage of the compound, making it more practical for research and development purposes.

Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse molecules in drug discovery. The combination of amino and carboxylate groups in ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride allows for versatile interactions with biological targets such as enzymes and receptors. This versatility is crucial for developing drugs that can effectively modulate biological pathways and treat various diseases.

One area where this compound shows particular promise is in the development of anti-inflammatory agents. Inflammation is a complex biological process that involves multiple pathways and mediators. Fluorinated compounds have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The structural features of ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride make it a potential lead compound for further optimization towards this therapeutic goal.

Another emerging application of this compound is in the field of neurology. Neurological disorders such as Alzheimer's disease and Parkinson's disease are characterized by abnormal protein aggregation and oxidative stress. The trifluoromethyl group in ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride has been shown to enhance binding affinity to certain neurological targets, suggesting its potential as a precursor for developing novel neuroprotective agents.

The synthesis of ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as fluorination reactions are crucial for introducing the trifluoromethyl group into the molecular structure. These techniques have been refined over the years and are now well-established in industrial settings.

In conclusion, ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride (CAS No. 2126161-86-0) is a versatile chemical compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery, particularly in the areas of anti-inflammation and neurology. As research continues to uncover new applications for fluorinated compounds, compounds like this one will play an increasingly important role in developing next-generation therapeutic agents.

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